molecular formula C11H18OS B13283044 2-Cyclohexylthiolane-2-carbaldehyde

2-Cyclohexylthiolane-2-carbaldehyde

Cat. No.: B13283044
M. Wt: 198.33 g/mol
InChI Key: DSSWHJFBQTWASH-UHFFFAOYSA-N
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Description

2-Cyclohexylthiolane-2-carbaldehyde is a bicyclic organic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 2-position with both a cyclohexyl group and a carbaldehyde functional group. Its molecular formula is C₁₁H₁₈OS, with a molecular weight of 198.3 g/mol. The compound’s structure combines the steric bulk of the cyclohexyl group with the electron-deficient aldehyde moiety, which may influence its reactivity in nucleophilic addition or metal-chelation reactions.

Properties

Molecular Formula

C11H18OS

Molecular Weight

198.33 g/mol

IUPAC Name

2-cyclohexylthiolane-2-carbaldehyde

InChI

InChI=1S/C11H18OS/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h9-10H,1-8H2

InChI Key

DSSWHJFBQTWASH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCS2)C=O

Origin of Product

United States

Preparation Methods

Construction of the Thiolane Ring with Cyclohexyl Substitution

The thiolane ring (a five-membered sulfur heterocycle) can be synthesized via several classical methods:

Introduction of the Aldehyde Group at the 2-Position

The aldehyde functionality at the 2-position of the thiolane ring can be introduced by:

  • Direct formylation : Using reagents such as N,N-dimethylformamide (DMF) activated by phosgene or triphosgene to formylate the 2-position, analogous to the Vilsmeier–Haack reaction.

  • Oxidation of corresponding alcohols or methyl groups : Oxidation of a 2-hydroxymethylthiolane or 2-methylthiolane derivative using selective oxidants (e.g., PCC, Swern oxidation) can yield the aldehyde.

  • Functional group transformation : Conversion of a 2-halothiolane intermediate to the aldehyde via lithiation and subsequent formylation.

Detailed Preparation Methods and Analysis

Synthesis via Vilsmeier–Haack Type Formylation of Thiolane Derivatives

A method inspired by the synthesis of 2-thiophenecarboxaldehyde (a sulfur heterocycle aldehyde) involves the reaction of thiophene with triphosgene and N,N-dimethylformamide (DMF) to produce the aldehyde in one step with high yield and industrial suitability. By analogy, the cyclohexyl-substituted thiolane could be subjected to similar formylation conditions:

Step Reagents and Conditions Outcome
1 Cyclohexylthiolane + DMF + Triphosgene at 0°C Formation of Vilsmeier reagent
2 Stirring at 75–85°C for 3 hours Electrophilic aromatic substitution at 2-position forming aldehyde
3 Hydrolysis with water and neutralization with NaOH Isolation of this compound

This approach benefits from:

  • Use of solid phosgene (triphosgene) as a safer alternative to gaseous phosgene.

  • High yield (up to 88% reported for similar thiophene derivatives).

  • Mild reaction conditions and scalability.

Cyclization of Haloalkyl Sulfides Followed by Oxidation

An alternative is to first synthesize 2-cyclohexylthiolane via intramolecular cyclization of a haloalkyl sulfide precursor bearing the cyclohexyl substituent. Subsequently, the aldehyde is introduced by selective oxidation:

Step Reagents and Conditions Outcome
1 Preparation of 2-(haloalkyl)-cyclohexyl sulfide Precursor for ring closure
2 Base-promoted intramolecular cyclization Formation of 2-cyclohexylthiolane
3 Oxidation with PCC or Swern reagent Conversion of 2-position substituent to aldehyde

This method allows precise control over substitution patterns but may require multiple purification steps.

Polymerization and Functionalization Approaches (Related Thiophene Aldehydes)

Research on polymerization of thiophene-2-carbaldehyde derivatives using acid catalysis in alcohol solvents has been reported. Although this concerns polymer formation, the underlying chemistry of thiophene ring functionalization and aldehyde stability informs the handling and preparation of related aldehyde compounds.

Cyclohexyl Ring Functionalization and Related Cyclohexanone Derivatives

Preparation of cyclohexyl-containing ketones and aldehydes has been extensively studied, including:

  • Hydrogenation of cyclohexanone dimers under catalytic conditions to form cyclohexyl-substituted alcohols.

  • Aldol condensation and protection strategies for cyclohexanone derivatives to introduce functional groups.

These methods provide insight into the manipulation of cyclohexyl rings adjacent to functional groups, which is relevant for preparing the cyclohexyl substituent in this compound.

Summary Table of Preparation Methods for this compound

Method No. Synthetic Route Description Key Reagents/Conditions Advantages Limitations
1 Vilsmeier–Haack type formylation of cyclohexylthiolane Cyclohexylthiolane, DMF, triphosgene, 0–85°C One-step, high yield, scalable Requires handling of phosgene derivatives
2 Haloalkyl sulfide cyclization + oxidation Haloalkyl sulfide precursor, base, PCC/Swern Precise substitution control Multi-step, purification needed
3 Polymerization of thiophene aldehyde derivatives (model) Acid catalyst, alcohol solvent Insight into aldehyde stability Polymer formation, not targeted synthesis
4 Cyclohexyl ring functionalization via hydrogenation/aldol condensation Catalysts (Pt, Ni), NaOH, aldol reagents Established cyclohexyl chemistry Indirect for thiolane aldehyde

Research Discoveries and Notes

  • The use of triphosgene and DMF for aldehyde formation in sulfur heterocycles provides a safer, high-yield approach suitable for industrial scale.

  • Selective oxidation methods such as PCC or Swern oxidation allow aldehyde introduction without overoxidation, critical for sensitive sulfur heterocycles[general organic synthesis knowledge].

  • The cyclohexyl substituent can be introduced prior to ring closure or via functionalization of existing thiolane rings, depending on starting materials and desired substitution patterns.

  • Polymerization studies of related thiophene-2-carbaldehyde derivatives reveal that the aldehyde group is reactive under acidic conditions and must be handled carefully to avoid unwanted polymer formation.

  • Hydrogenation and aldol condensation techniques for cyclohexyl ketones provide foundational methods for preparing cyclohexyl-substituted intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylthiolane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiolane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

    Oxidation: Cyclohexylthiolane-2-carboxylic acid.

    Reduction: Cyclohexylthiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives, depending on the substituent introduced.

Scientific Research Applications

2-Cyclohexylthiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiolane derivatives.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The thiolane ring may also interact with biological membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key differences between 2-Cyclohexylthiolane-2-carbaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
This compound C₁₁H₁₈OS 198.3 Thiolane ring, cyclohexyl, aldehyde Potential chelation, Schiff base formation
Cyclohexanecarboxaldehyde C₇H₁₀O 124.18 Cyclohexane, aldehyde Solvent, fragrance intermediate
2-Cyclopentene-1-carbaldehyde derivative C₂₁H₃₂O₃ 332.49 Cyclopentene, aldehyde, tetrahydropyran Synthetic intermediate
2-Thiophenecarboxylic acid C₅H₄O₂S 128.15 Aromatic thiophene, carboxylic acid Pharmaceutical synthesis
Key Observations:
  • Steric Effects : The cyclohexyl group in this compound introduces significant steric hindrance compared to smaller substituents in cyclohexanecarboxaldehyde . This may slow nucleophilic attack at the aldehyde group.
  • Electron Distribution: The saturated thiolane ring lacks aromaticity, differentiating it from 2-thiophenecarboxylic acid .

Physicochemical Properties

  • Boiling Point/Solubility : Cyclohexanecarboxaldehyde (BP ~175°C) is volatile and hydrophobic, whereas this compound’s larger size and sulfur atom may increase boiling point and reduce water solubility.
  • Stability : Thiolane’s saturated structure enhances stability against ring aromatization compared to cyclopentene derivatives .

Q & A

Basic: What are the optimized synthetic routes for 2-Cyclohexylthiolane-2-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclohexyl Grignard reagents reacting with thiolane precursors under inert atmospheres. For example:

Thiolane ring formation : Use 1,3-dithiolane derivatives (e.g., 2-ethyl-1,3-dithiolane-2-carbaldehyde ) as a template, substituting the ethyl group with cyclohexyl via nucleophilic addition.

Aldehyde stabilization : Protect the aldehyde group during synthesis using trimethylsilyl chloride to prevent side reactions .

Catalytic optimization : Employ Lewis acids like BF₃·Et₂O to enhance regioselectivity, as seen in analogous thiolane syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and thiolane ring protons (δ 2.5–3.5 ppm). The aldehyde proton appears at δ 9.5–10.0 ppm but may be absent in D₂O due to exchange .
  • IR spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and thiolane C-S bonds (600–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₈OS₂: ~238.08) .

Basic: How does the reactivity of the aldehyde group in this compound compare to other carbonyl compounds?

Methodological Answer:
The aldehyde’s electrophilicity is modulated by the electron-donating thiolane sulfur atoms:

  • Nucleophilic additions : React with hydrazines to form hydrazones, but slower than benzaldehyde due to steric hindrance from the cyclohexyl group .
  • Oxidation resistance : The thiolane ring stabilizes the aldehyde against over-oxidation to carboxylic acids, unlike linear aldehydes .
  • Reduction : Use NaBH₄ in ethanol to selectively reduce the aldehyde to a primary alcohol without affecting the thiolane .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

  • DFT calculations : Model transition states for key reactions (e.g., thiolane ring-opening) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to experimental kinetics .
  • Contradiction resolution : If experimental data conflicts with predicted regioselectivity, re-evaluate solvent effects (e.g., PCM models for polar aprotic solvents) .
  • Validation : Cross-reference computed NMR shifts with experimental data (RMSD < 0.5 ppm confirms accuracy) .

Advanced: What strategies address discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-technique analysis : Combine NOESY (to confirm stereochemistry) and X-ray crystallography (for absolute configuration) .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the cyclohexyl group that may obscure signals .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous cases .

Advanced: How to design in vitro assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with thiol-binding pockets (e.g., glutathione reductase) based on the thiolane’s sulfur atoms .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using fluorogenic substrates to monitor inhibition .
  • Controls : Include cyclopentylthiolane analogs to isolate the cyclohexyl group’s steric effects .

Advanced: What methodologies assess the environmental impact of this compound in lab waste?

Methodological Answer:

  • Biodegradation studies : Use OECD 301F respirometry to measure microbial degradation rates in simulated wastewater .
  • Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
  • Waste treatment : Neutralize aldehyde residues with bisulfite before incineration (per EPA guidelines) .

Advanced: How to optimize multi-step syntheses of this compound derivatives for drug discovery?

Methodological Answer:

  • Parallel synthesis : Use Ugi-4CR reactions to generate diverse amide derivatives in one pot .
  • Protecting groups : Employ tert-butyldimethylsilyl (TBS) for hydroxyl intermediates to prevent side reactions .
  • Purification : Utilize preparative HPLC with C18 columns (ACN/water gradient) for high-purity isolates (>98%) .

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